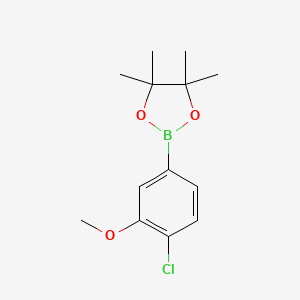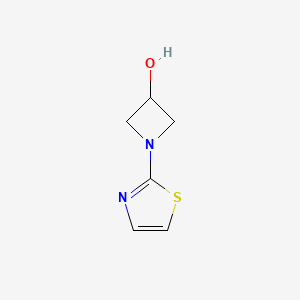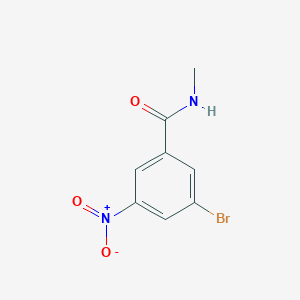![molecular formula C12H10O2S2 B1370907 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid CAS No. 931353-92-3](/img/structure/B1370907.png)
7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid
Overview
Description
“7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” is a chemical compound with the molecular formula C12H10O2S2 . It’s available for purchase from various chemical suppliers .
Chemical Reactions Analysis
Specific chemical reactions involving “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are not explicitly mentioned in the search results .Scientific Research Applications
Synthesis and Characterization
- Chemoselective Synthesis : A study demonstrated chemoselective synthesis techniques for related compounds, emphasizing the importance of specific conditions and agents, such as Et3SiH/I2, for the synthesis of complex molecules like 7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid (Jayaraman, Sridharan, & Nagappan, 2010).
Chemical Properties and Reactions
- Substitution Reactions : Research on similar compounds shows various substitution reactions, such as bromination and acetylation, indicating the potential chemical reactivity and modifications that can be applied to this compound (Chapman, Hughes, & Scrowston, 1971).
Novel Compound Synthesis
- Synthesis of Novel Compounds : Studies have reported the synthesis of novel classes of compounds starting from similar carboxylate compounds, indicating the potential of this compound as a precursor in synthesizing new chemical entities (Koza et al., 2013).
Pharmaceutical Research
- Biologically Active Compounds : Research has been conducted on similar chemical structures to develop biologically active compounds. This suggests the potential of this compound in pharmaceutical research (Chiriapkin, Kodonidi, & Larsky, 2021).
Chemical Structure Analysis
- Structural Analysis : Studies involving X-ray diffraction and DFT-D calculations have been conducted on benzothiophene-based compounds. Such techniques could be applied to understand the structural and electronic properties of this compound (Dugarte-Dugarte et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid” are currently unknown.
Mode of Action
Biochemical Pathways
Pharmacokinetics
Its solubility, stability, and molecular weight suggest it may have reasonable bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid can bind to certain proteins involved in signal transduction, thereby influencing cellular communication processes.
Cellular Effects
The effects of 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as transcription factors and enzymes. This binding can either inhibit or activate these molecules, leading to downstream effects on gene expression and cellular function. For example, the compound has been found to inhibit the activity of certain pro-inflammatory transcription factors, thereby reducing the expression of inflammatory genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid can lead to sustained changes in cellular function, such as enhanced antioxidant capacity and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, toxic effects have been observed, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid.
Metabolic Pathways
7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its conversion into various metabolites. These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of key metabolites. The compound has also been shown to affect the levels of certain cofactors, such as NADPH, which play crucial roles in cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments. For instance, the compound has been found to accumulate in the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of 7-Methyl-4,5-dihydrothieno[2,3-e]-1benzothiophene-2-carboxylic acid is critical for its activity and function. The compound contains targeting signals that direct it to specific organelles, such as the mitochondria and nucleus. In the mitochondria, it can modulate the activity of mitochondrial enzymes and influence energy production. In the nucleus, it can interact with transcription factors and affect gene expression.
Properties
IUPAC Name |
7-methyl-4,5-dihydrothieno[2,3-e][1]benzothiole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-6-4-8-9(15-6)3-2-7-5-10(12(13)14)16-11(7)8/h4-5H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUHVOSVZOTRAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)CCC3=C2SC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2-Fluorophenoxy)methyl]piperidine](/img/structure/B1370833.png)
![4-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1370834.png)
![3-[2-(2-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1370835.png)






